An In-depth Technical Guide to 3-amino-N-methylbenzenesulfonamide Hydrochloride: Properties, Structure, and Scientific Applications
An In-depth Technical Guide to 3-amino-N-methylbenzenesulfonamide Hydrochloride: Properties, Structure, and Scientific Applications
This guide provides a comprehensive technical overview of 3-amino-N-methylbenzenesulfonamide hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering in-depth insights into its chemical properties, structure, synthesis, and potential applications.
Introduction: The Significance of Aminobenzenesulfonamides in Drug Discovery
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The strategic placement of an amino group on the benzenesulfonamide scaffold introduces a critical site for further chemical modification, enabling the synthesis of large libraries of compounds for drug screening. 3-amino-N-methylbenzenesulfonamide, as a substituted aminobenzenesulfonamide, represents a valuable building block for the development of novel therapeutics. Its hydrochloride salt form is often preferred in drug development to enhance aqueous solubility, stability, and bioavailability.[2]
Chemical Structure and Properties
The chemical structure of 3-amino-N-methylbenzenesulfonamide comprises a benzene ring substituted with an amino group at the meta-position relative to an N-methylsulfonamide group. The hydrochloride salt is formed by the protonation of the basic amino group.
Chemical Structure
Caption: Chemical structure of 3-amino-N-methylbenzenesulfonamide hydrochloride.
Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source/Rationale |
| Molecular Formula | C₇H₁₁ClN₂O₂S | - |
| Molecular Weight | 222.70 g/mol | - |
| Appearance | White to off-white solid (predicted) | General appearance of similar compounds |
| Melting Point | Not available. Expected to be higher than the free base due to ionic character. | - |
| Solubility | Expected to have good solubility in water and polar protic solvents. | Hydrochloride salts are generally more water-soluble than their corresponding free bases.[2] |
| pKa | The pKa of the anilinium ion is expected to be in the range of 3-5. | The electron-withdrawing sulfonamide group decreases the basicity of the amino group. |
Synthesis and Manufacturing
A plausible synthetic route to 3-amino-N-methylbenzenesulfonamide hydrochloride involves a multi-step process, leveraging established sulfonamide chemistry. The general strategy involves the sulfonation of a protected aniline derivative, followed by amidation and deprotection.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 3-amino-N-methylbenzenesulfonamide hydrochloride.
Experimental Protocol (Illustrative)
The following is a generalized, illustrative protocol based on common organic synthesis methodologies for similar compounds.[3][4] Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.
Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride
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Diazotization: 3-Nitroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Sulfonylation: The cold diazonium salt solution is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction mixture is stirred until the evolution of nitrogen gas ceases. The product, 3-nitrobenzenesulfonyl chloride, is then isolated by extraction.
Step 2: Synthesis of 3-Nitro-N-methylbenzenesulfonamide
-
3-Nitrobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
The solution is cooled in an ice bath, and an excess of methylamine (as a solution in a suitable solvent or as a gas) is added slowly.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
The product is isolated by washing the reaction mixture with dilute acid and water, followed by drying and evaporation of the solvent.
Step 3: Reduction of the Nitro Group to Synthesize 3-Amino-N-methylbenzenesulfonamide
-
3-Nitro-N-methylbenzenesulfonamide is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A reducing agent is added. Common methods include:
-
Iron in acidic medium: Iron powder and a catalytic amount of hydrochloric acid are added, and the mixture is heated.[4]
-
Catalytic hydrogenation: The compound is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
-
Upon completion of the reaction, the catalyst (in the case of hydrogenation) or iron salts are removed by filtration.
-
The solvent is removed under reduced pressure to yield the free base, 3-amino-N-methylbenzenesulfonamide.
Step 4: Formation of the Hydrochloride Salt
-
The crude 3-amino-N-methylbenzenesulfonamide is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 3-amino-N-methylbenzenesulfonamide hydrochloride.
Spectroscopic Characterization (Predicted)
While experimental spectra for the target compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-amino-N-methylbenzenesulfonamide hydrochloride in a solvent like DMSO-d₆ is expected to show the following signals:
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Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.
-
N-Methyl Protons: A singlet or a doublet (due to coupling with the N-H proton) for the methyl group attached to the sulfonamide nitrogen, typically in the region of δ 2.5-3.0 ppm.
-
Amine/Ammonium Protons: A broad singlet for the protons of the amino/ammonium group, the chemical shift of which will be concentration and temperature dependent. The sulfonamide N-H proton will also be present as a broad signal.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show distinct signals for each of the seven carbon atoms in the molecule:
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm).
-
N-Methyl Carbon: One signal in the aliphatic region (δ 25-35 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Ammonium) | 3200-2800 (broad) |
| N-H Stretch (Sulfonamide) | ~3300 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=C Stretch (Aromatic) | 1600-1450 |
| S=O Stretch (Sulfonamide) | 1350-1300 and 1160-1120 (two bands) |
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the compound is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. Fragmentation patterns of arylsulfonamides can be complex and may involve the loss of SO₂.[5]
Applications in Research and Drug Development
3-amino-N-methylbenzenesulfonamide hydrochloride is a valuable intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. The presence of the primary amino group allows for a wide range of chemical transformations, including:
-
Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form disulfonamides.
-
Diazotization: Conversion of the amino group to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).
These transformations enable the generation of diverse chemical libraries for screening against various biological targets. The sulfonamide moiety itself is known to interact with a number of enzymes, most notably carbonic anhydrases, which are targets for diuretics, anti-glaucoma agents, and anti-cancer drugs.[6]
Safety and Handling
As with all chemicals, 3-amino-N-methylbenzenesulfonamide hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[7][8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-amino-N-methylbenzenesulfonamide hydrochloride is a strategically important chemical building block for the synthesis of novel compounds in the field of drug discovery. Its chemical structure, featuring a reactive amino group and a biologically relevant sulfonamide moiety, makes it a versatile starting material for creating diverse molecular architectures. While detailed experimental data for this specific salt is limited in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogs. This guide provides a foundational understanding for researchers and scientists working with this and similar compounds, facilitating its effective use in the pursuit of new therapeutic agents.
References
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PubChem. (n.d.). Benzenesulfonamide, 3-amino-. National Center for Biotechnology Information. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Microwave assisted sulfonylation of amino acid esters hydrochloride. Retrieved from [Link]
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National Institutes of Health. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]
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National Institutes of Health. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
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